2,4,5-Trihydroxybenzoic acid

Description

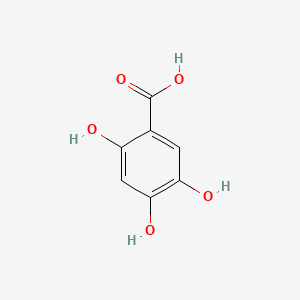

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,8-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDXFYPVHRESMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209865 | |

| Record name | 2,4,5-Trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-90-2 | |

| Record name | 2,4,5-Trihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trihydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC2813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9A1580JUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biogeochemical Pathways of 2,4,5 Trihydroxybenzoic Acid

Distributional Analysis of 2,4,5-Trihydroxybenzoic Acid in Biological Systems

Natural Sources and Ecological Significance of this compound

This compound is a phenolic acid that has been identified in a variety of natural sources, particularly in plants and microorganisms. As a secondary metabolite, it is not directly involved in the primary processes of growth and reproduction but is thought to play a role in the organism's interaction with its environment. Phenolic compounds, in general, are synthesized by plants in response to both biotic and abiotic stresses, such as insect predation, microbial infections, extreme temperatures, and excess light nih.gov.

One of the notable plant sources of this compound is Terminalia chebula, a tree native to South Asia that is widely used in traditional medicine. Various chemical constituents have been isolated from this plant, including a range of tannins and phenolic acids. While its isomer, gallic acid (3,4,5-trihydroxybenzoic acid), is more commonly known and widespread, the presence of this compound contributes to the complex phytochemical profile of these plants nih.gov.

The ecological significance of many hydroxybenzoic acids is linked to their allelopathic properties, where they are released into the environment and can influence the growth and development of neighboring plants and microorganisms. While the specific allelopathic activity of this compound is not as extensively studied as other phenolic acids like p-hydroxybenzoic acid or ferulic acid, it is plausible that it contributes to the chemical defense mechanisms of the plants that produce it. Allelochemicals can affect various physiological processes in receiving organisms, including seed germination, root elongation, and nutrient uptake.

Identification of this compound and its Precursors in Microorganisms and Plants

The identification of this compound in biological samples is typically achieved through analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods allow for the separation, detection, and structural confirmation of the compound even at low concentrations.

While the direct biosynthetic precursors of this compound are not extensively documented in the scientific literature, its formation can be inferred from the known pathways of other hydroxylated benzoic acids. It is likely derived from precursors originating from the shikimate pathway, which is the central route for the biosynthesis of aromatic compounds in plants and microorganisms. Potential immediate precursors could be dihydroxybenzoic acids, such as 2,4-dihydroxybenzoic acid or 2,5-dihydroxybenzoic acid, which would then undergo a subsequent hydroxylation step.

In microorganisms, the catabolism of various aromatic compounds can lead to the formation of different hydroxybenzoic acids. For instance, certain soil bacteria are capable of degrading complex aromatic pollutants, and in the process, may produce hydroxylated benzoic acids as intermediates. However, specific microbial strains that produce this compound as a primary or intermediate metabolite are not well-characterized.

Table 1: Natural Sources of Selected Hydroxybenzoic Acids

| Compound Name | Natural Sources |

|---|---|

| This compound | Terminalia chebula |

| Gallic acid (3,4,5-Trihydroxybenzoic acid) | Guava (Psidium guajava), Grapes (Vitis vinifera), Pomegranate (Punica granatum), Mango (Mangifera indica) nih.gov |

| Protocatechuic acid (3,4-Dihydroxybenzoic acid) | Onion and Garlic (Allium spp.), Mulberry (Morus alba), Buckwheat (Fagopyrum spp.) nih.gov |

| Gentisic acid (2,5-Dihydroxybenzoic acid) | Citrus fruits (Citrus spp.), Sesame (Sesamum indicum), Olive (Olea europaea) nih.gov |

Biosynthetic Pathways and Metabolic Engineering Approaches for Trihydroxybenzoic Acids

Elucidation of Shikimate Pathway Intermediates Leading to Benzoic Acid Derivatives

The biosynthesis of all benzoic acid derivatives in plants and microorganisms originates from the shikimate pathway. This essential metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate through a series of seven enzymatic steps. Chorismate is a critical branch-point intermediate, serving as the precursor for the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) as well as a wide array of other aromatic compounds, including hydroxybenzoic acids sciepublish.comkobe-u.ac.jp.

The production of hydroxybenzoic acids from chorismate can occur through several enzymatic reactions. For example, chorismate pyruvate-lyase converts chorismate directly to 4-hydroxybenzoic acid and pyruvate. While the specific enzymatic steps leading to this compound have not been fully elucidated, it is hypothesized that the pathway involves the formation of a dihydroxybenzoic acid intermediate, which is then further hydroxylated. This precursor would also be derived from an intermediate of the shikimate pathway.

Enzymatic Mechanisms Involved in the Formation of Hydroxylated Benzoic Acids

The formation of hydroxylated benzoic acids from their less hydroxylated precursors is primarily catalyzed by a class of enzymes known as hydroxylases, often monooxygenases. These enzymes facilitate the insertion of a hydroxyl group onto the aromatic ring. Flavin-dependent monooxygenases are commonly involved in the biosynthesis of these compounds in microorganisms due to their stability and the availability of their necessary cofactors.

While the specific hydroxylase responsible for the conversion of a dihydroxybenzoic acid to this compound has not been identified, the general mechanism would involve the activation of molecular oxygen and its subsequent incorporation into the aromatic substrate. The regioselectivity of these enzymes is crucial in determining the final hydroxylation pattern of the benzoic acid derivative.

Genetic and Molecular Strategies for Modulating Trihydroxybenzoic Acid Production in Model Organisms

Metabolic engineering efforts to produce trihydroxybenzoic acids have largely focused on the more common isomer, gallic acid (3,4,5-trihydroxybenzoic acid). However, the strategies employed in these studies provide a framework for the potential production of this compound in model organisms such as Escherichia coli and Corynebacterium glutamicum.

A general approach involves augmenting the flux through the shikimate pathway to increase the availability of the precursor, chorismate. This can be achieved by overexpressing key enzymes of the pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, and by eliminating competing metabolic pathways that drain the precursor pool.

To produce a specific trihydroxybenzoic acid like this compound, a heterologous biosynthetic pathway would likely need to be introduced into the host organism. This would involve identifying and expressing the genes encoding the necessary enzymes, such as those for the conversion of a shikimate pathway intermediate to a dihydroxybenzoic acid, and a specific hydroxylase to catalyze the final hydroxylation step to yield this compound. The selection of appropriate promoters to balance the expression of these enzymes would be critical for efficient production sciepublish.comkobe-u.ac.jp.

Table 2: Key Enzymes in the Shikimate Pathway and for Hydroxybenzoic Acid Biosynthesis

| Enzyme | Function | Relevance to Trihydroxybenzoic Acid Production |

|---|---|---|

| 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | Catalyzes the first committed step of the shikimate pathway. | Overexpression can increase the overall flux towards aromatic compounds. |

| Chorismate pyruvate-lyase | Converts chorismate to 4-hydroxybenzoic acid. | A potential starting point for further hydroxylation. |

| Hydroxylases (e.g., monooxygenases) | Catalyze the addition of hydroxyl groups to the aromatic ring. | Crucial for the conversion of mono- or di-hydroxybenzoic acids to trihydroxybenzoic acids. |

Degradation and Environmental Fate Studies of this compound

Comprehensive studies detailing the degradation and environmental fate of this compound are scarce in the scientific literature. The specific biogeochemical pathways, including microbial and abiotic degradation processes, have not been thoroughly elucidated for this particular isomer.

Research on related compounds, such as the herbicide 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), shows that environmental persistence is a key area of investigation, with studies indicating that its decomposition in the forest floor can be significant over several months. oregonstate.edu For instance, one study noted that 53% of 2,4,5-T decomposed within 29 days in the organic layers of a forest floor. oregonstate.edu However, due to the structural differences between 2,4,5-T (a phenoxyacetic acid with chlorine substituents) and this compound (a benzoic acid with hydroxyl groups), these degradation pathways and rates cannot be directly extrapolated.

Similarly, other isomers like 3,4,5-trihydroxybenzoic acid (gallic acid) and 2,4,6-trihydroxybenzoic acid are known to be products of flavonoid metabolism by gut microbiota, but specific pathways for the 2,4,5- isomer are not detailed. nih.govresearchgate.net The environmental fate of a chemical, including its persistence, mobility in soil, and potential for bioaccumulation, is determined by its unique physical and chemical properties interacting with environmental factors. Without targeted studies, the behavior of this compound in various environmental compartments remains undefined.

Synthetic Methodologies and Chemical Modifications of 2,4,5 Trihydroxybenzoic Acid

Total Synthesis Strategies for 2,4,5-Trihydroxybenzoic Acid

The construction of the this compound scaffold can be approached through various synthetic paradigms, each with distinct advantages regarding precursor availability, reaction conditions, and scalability.

Classical routes to hydroxylated benzoic acids often rely on the carboxylation of phenolic precursors. The Kolbe-Schmitt reaction, a cornerstone of classical synthesis, involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. For instance, the synthesis of 2,4-dihydroxybenzoic acid is achieved through the carboxylation of resorcinol (B1680541). youtube.comgoogle.com This reaction proceeds by heating a phenolate, such as the sodium salt of a phenol, with carbon dioxide under high pressure, leading to the introduction of a carboxylic acid group, typically ortho to the hydroxyl group. youtube.com

While a specific, detailed classical synthesis for this compound is not prominently documented, the principles of the Kolbe-Schmitt reaction suggest that 1,2,4-trihydroxybenzene (hydroxyquinol) would be the logical precursor. The reaction would involve the formation of the corresponding phenoxide followed by carboxylation under appropriate temperature and pressure conditions to introduce the carboxyl group onto the aromatic ring.

Modern synthetic chemistry increasingly employs catalytic and enzymatic methods to achieve higher selectivity and milder reaction conditions. Catalytic systems can facilitate the direct hydroxylation of benzoic acid derivatives. For example, the oxidation of salicylic (B10762653) acid using systems that generate hydroxyl radicals, such as the Udenfriend's system, can produce dihydroxybenzoic acids like 2,3- and 2,5-dihydroxybenzoic acid. researchgate.net This highlights the potential for catalytic C-H activation and hydroxylation as a modern route to polyhydroxylated benzoic acids, potentially applicable to the synthesis of the 2,4,5-isomer from a less-hydroxylated precursor.

Chemoenzymatic synthesis offers unparalleled selectivity in placing functional groups on an aromatic ring. Enzymes, such as hydroxylases, can catalyze the specific hydroxylation of phenolic compounds. While a specific enzymatic route to this compound is not detailed, chemoenzymatic strategies are broadly applied in the synthesis of complex natural products and their intermediates, demonstrating their potential for the regioselective synthesis of specific trihydroxybenzoic acid isomers. mdpi.com

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, represents a significant advancement in green synthesis by reducing or eliminating the need for solvents. rsc.org This approach is particularly effective for solid-state reactions. The synthesis of 2,4-dihydroxybenzoic acid has been successfully demonstrated via a solid-phase carboxylation process, where resorcinol is reacted with a mixture of sodium and potassium bicarbonates in a solids mixer under a carbon dioxide atmosphere. google.com This solvent-free method is a practical example of a mechanochemical-like process applied to the synthesis of a hydroxylated benzoic acid. google.com

This solid-state approach circumvents the harsh conditions of traditional Kolbe-Schmitt reactions and improves yields and purity. google.com The principles of mechanochemistry are also applied to the formation of metal-organic complexes, where grinding ligands with metal salts can efficiently produce complex structures without the need for solvents.

Derivatization and Analog Synthesis of this compound

The chemical reactivity of this compound is dominated by its three phenolic hydroxyl groups and one carboxylic acid group. These sites allow for a wide range of chemical modifications to produce derivatives and analogs with tailored functionalities.

The phenolic hydroxyl groups of trihydroxybenzoic acids are nucleophilic and can undergo several key functionalization reactions, primarily etherification and esterification. The aromatic hydroxyl group can act as a hydrogen bonding site or a weak Brønsted acid, influencing its reactivity. rsc.org

A common modification is O-methylation to form methoxy (B1213986) derivatives. This is exemplified by the synthesis of Eudesmic acid (3,4,5-trimethoxybenzoic acid) from its corresponding trihydroxy- precursor, gallic acid. The reaction is typically achieved by treating the trihydroxybenzoic acid with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. wikipedia.org This exhaustive methylation converts all phenolic hydroxyls into methoxy groups, significantly altering the compound's polarity and hydrogen-bonding capabilities. wikipedia.org Similar strategies would be applicable to the hydroxyl groups of this compound to generate its trimethoxy analog. Other derivatization reagents used for phenolic hydroxyl groups include various acyl chlorides and alkyl halides to form esters and ethers, respectively. rsc.orgnih.gov

The carboxylic acid moiety is a versatile handle for derivatization, most commonly through esterification or amidation. These modifications are crucial for creating analogs with different physicochemical properties.

Esterification: A straightforward modification is the conversion of the carboxylic acid to an ester. For the related 3,4,5-trihydroxybenzoic acid (gallic acid), this is readily accomplished via Fischer esterification. Reacting gallic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate). ekb.eg This method is directly applicable to this compound.

Amidation: The carboxyl group can be converted to an amide by coupling with a primary or secondary amine. This typically requires the activation of the carboxylic acid. Modern peptide coupling agents such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are highly efficient for this transformation. glenresearch.com The carboxylic acid is first activated with the coupling agent, and the resulting active ester is then reacted with the desired amine to form the amide bond. glenresearch.com

A further modification involves converting the ester derivative into other functionalities. For example, methyl gallate can be reacted with hydrazine (B178648) monohydrate to produce 3,4,5-trihydroxybenzohydrazide (galloyl hydrazide), demonstrating a two-step modification of the original carboxyl group. ekb.eg

The following table summarizes key carboxyl group modifications, using the derivatization of the analogous gallic acid as a template.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3,4,5-Trihydroxybenzoic acid | Methanol, Sulfuric acid | Methyl 3,4,5-trihydroxybenzoate | Fischer Esterification |

| Methyl 3,4,5-trihydroxybenzoate | Hydrazine monohydrate | 3,4,5-Trihydroxybenzohydrazide | Hydrazinolysis |

| Carboxylic Acid | Amine, HATU, HOBt | N-substituted Amide | Amide Coupling |

Chemoinformatics and Computational Design of this compound Analogs

Chemoinformatics and computational design are powerful tools for the rational design and optimization of novel bioactive compounds. While specific computational studies on this compound are not widely reported, the methodologies applied to its isomers, such as gallic acid (3,4,5-trihydroxybenzoic acid), provide a clear framework for how such approaches could be utilized. researchgate.netmdpi.com

Molecular Docking: A primary computational technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. For instance, in the design of novel enzyme inhibitors, analogs of this compound could be docked into the active site of a target enzyme to predict their binding affinity and interaction patterns. This approach was used in the in-silico design of gallic acid derivatives, where synthesized compounds were docked against a target protein (PDB ID: 3VMP) to evaluate their potential as antibacterial agents. researchgate.net The docking scores and glide energies of the designed compounds were compared to standard drugs to assess their potential efficacy. researchgate.net

Homology Modeling: When the crystal structure of a target protein is unavailable, homology modeling can be employed to generate a three-dimensional model based on the sequence similarity to a protein with a known structure. mdpi.com This model can then be used for subsequent docking studies. This approach was utilized in the study of trimethoxybenzoic acid and gallic acid derivatives as potential efflux pump inhibitors, where a homology model of the NorA efflux pump was generated for in silico screening. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Modeling: Computational methods can also be used to build quantitative structure-activity relationship (QSAR) models. These models correlate the chemical structures of a series of compounds with their biological activities. For this compound, a QSAR model could be developed by synthesizing a library of analogs and evaluating their biological activity. The resulting data could be used to build a predictive model to guide the design of more potent compounds.

The following table outlines a hypothetical workflow for the chemoinformatic and computational design of this compound analogs:

| Step | Description | Tools and Techniques | Expected Outcome |

| 1. Target Identification and Validation | Identify a biological target relevant to a desired therapeutic area. | Literature review, bioinformatics databases. | A validated protein target for which this compound shows initial activity. |

| 2. Active Site Analysis | Characterize the binding pocket of the target protein. | X-ray crystallography, NMR spectroscopy, or homology modeling. | A 3D model of the target's active site with key interacting residues identified. |

| 3. In Silico Screening and Docking | Virtually screen a library of this compound analogs against the target. | Molecular docking software (e.g., AutoDock, Glide). | A ranked list of potential analogs based on their predicted binding affinities and interactions. |

| 4. Lead Optimization | Modify the most promising candidates to improve their properties (e.g., potency, selectivity, ADME). | QSAR, computational ADME prediction. | Optimized lead compounds with improved predicted efficacy and drug-like properties. |

| 5. Synthesis and Biological Evaluation | Synthesize the computationally designed analogs and test their biological activity in vitro and in vivo. | Organic synthesis, biochemical assays, cell-based assays. | Experimental validation of the computational predictions and identification of new lead compounds. |

By leveraging these chemoinformatic and computational approaches, the exploration of this compound as a scaffold for drug discovery can be significantly accelerated, enabling the rational design of novel analogs with enhanced therapeutic potential.

Molecular and Cellular Mechanistic Investigations of 2,4,5 Trihydroxybenzoic Acid

Research into Antioxidant and Redox Modulatory Mechanisms of Trihydroxybenzoic Acids

The antioxidant capacity of trihydroxybenzoic acids, including 2,4,5-Trihydroxybenzoic acid and its isomers, is significantly influenced by the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring. nih.gov These compounds exert their antioxidant effects primarily through their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. preprints.orge3s-conferences.org The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), with the preferred pathway often depending on the solvent and environmental pH. preprints.orgrsc.org In non-polar media, the HAT mechanism is generally favored, whereas the SET mechanism, particularly Sequential Proton Loss Electron Transfer (SPLET), is more prominent in polar, aqueous solutions. preprints.orgrsc.org

The radical scavenging efficacy is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov Structure-activity relationship studies reveal that the presence of multiple hydroxyl groups enhances antioxidant activity. nih.govnih.gov For instance, compounds with a pyrogallol (B1678534) group (three adjacent hydroxyl groups), like gallic acid (3,4,5-trihydroxybenzoic acid), or a catechol group (two adjacent hydroxyl groups) tend to exhibit higher scavenging properties. nih.gov The position of these groups is critical; dihydroxybenzoic acids with -OH groups positioned ortho or para to each other are generally potent scavengers. rsc.orgresearchgate.net Gallic acid, a well-studied isomer, is consistently shown to be a powerful antioxidant in various assays. nih.govnih.govresearchgate.net Theoretical studies suggest that for many benzoic acid derivatives, the O-H group in the para position relative to the carboxylic group is the most reactive site for hydrogen donation in the gas phase. preprints.org

Comparative Radical Scavenging Activity (IC50) of Hydroxybenzoic Acids

IC50 values represent the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. Data is compiled from various in vitro studies for comparison.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference Assays |

|---|---|---|---|

| Gallic Acid (3,4,5-THBA) | Data Not Specified | 1.03 ± 0.25 | DPPH & ABTS nih.gov |

| Protocatechuic Acid (3,4-DHBA) | Data Not Specified | Data Not Specified | DPPH & Superoxide (B77818) Scavenging nih.gov |

| Gentisic Acid (2,5-DHBA) | Data Not Specified | Data Not Specified | DPPH nih.gov |

| Syringic Acid | Data Not Specified | Data Not Specified | DPPH nih.gov |

In vitro studies on phenolic compounds demonstrate their ability to modulate cellular pathways involved in oxidative stress. These compounds can protect cells from oxidative damage by not only directly scavenging reactive oxygen species (ROS) but also by influencing the activity of endogenous antioxidant enzymes. xiahepublishing.com Key enzymatic antioxidants regulated include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). xiahepublishing.comnih.gov

When cells are exposed to an oxidant, it can lead to damage such as lipid peroxidation and protein carbonylation. mdpi.com Phenolic compounds, including hydroxybenzoic acid derivatives, have been shown to mitigate these effects. For example, in studies using human plasma subjected to chemically induced oxidative stress, certain flavonoids and phenolic fractions significantly reduced the levels of lipid peroxidation products like malondialdehyde (MDA) and decreased protein carbonylation. mdpi.com The antioxidant mechanism can involve the activation of protective enzymes and the direct scavenging of ROS. xiahepublishing.commdpi.com For instance, treatment of lymphoblastoid cell lines with natural antioxidant-rich substances has been shown to increase the activity of SOD and GPx, leading to a reduction in DNA damage. nih.gov This cellular protection highlights the role of these compounds in bolstering the cell's intrinsic defense mechanisms against oxidative insults.

The antioxidant activity of trihydroxybenzoic acids is also attributed to their ability to chelate transition metal ions, particularly iron (Fe) and copper (Cu). nih.govresearchgate.net These metal ions are known to catalyze the formation of highly reactive oxygen species, such as the hydroxyl radical (•OH), through Fenton-type reactions. nih.govplos.org By binding, or chelating, these metal ions, phenolic compounds can render them inactive, thereby preventing the initiation of oxidative chain reactions. researchgate.netplos.org

The structural features of hydroxybenzoic acids, specifically the presence and location of hydroxyl groups, are crucial for their chelating capacity. nih.gov A catechol (ortho-dihydroxy) or pyrogallol moiety provides an effective site for metal ion binding, forming a stable complex ring-like structure. nih.govresearchgate.net This chelating action is an important indirect antioxidant mechanism. researchgate.net For example, plant phenolics like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid are recognized for their ability to efficiently complex iron(III). nih.gov By sequestering these pro-oxidant metal ions, this compound and its isomers can significantly reduce oxidative stress, complementing their direct radical scavenging activities. nih.govnih.gov

Enzyme Inhibition and Activation Studies Involving Trihydroxybenzoic Acids

Certain isomers of trihydroxybenzoic acid have been identified as inhibitors of cyclin-dependent kinases (CDKs), enzymes that are fundamental regulators of the cell cycle. nih.govantiox.org Dysregulation of CDK activity is linked to uncontrolled cell proliferation. nih.gov For example, the flavonoid metabolite 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) has been demonstrated to dose-dependently inhibit the activity of CDK1, CDK2, and CDK4 in in vitro kinase assays. nih.govresearchgate.netresearchgate.net In contrast, the structurally related 3,4,5-trihydroxybenzoic acid (gallic acid) did not show significant CDK inhibition in the same studies, suggesting that the specific orientation of the hydroxyl groups is critical for the inhibitory action. nih.govresearchgate.net

Molecular docking and in silico studies have been employed to understand the interactions between these compounds and the ATP-binding pocket of CDKs. antiox.orgnih.gov These studies suggest that compounds like 2,3,4-THBA have the potential to bind to CDK1, CDK2, CDK4, and CDK6 through interactions with specific amino acids. antiox.org The inhibitory mechanism may involve direct binding to the CDK enzyme, which competes with ATP, or indirect action by upregulating the expression of endogenous CDK inhibitory proteins, such as p21 and p27. nih.govantiox.org The ability to target the protein-protein interactions between CDKs and their cyclin partners is also an emerging strategy for achieving selective inhibition. nih.gov

Inhibition of Cyclin-Dependent Kinases (CDKs) by Trihydroxybenzoic Acid Isomers

Summary of in vitro findings on the inhibitory effects of different THBA isomers on key cell cycle CDKs. Note the specificity of inhibition based on molecular structure.

| Compound | Target CDK | Observed Effect | Reference |

|---|---|---|---|

| 2,4,6-Trihydroxybenzoic Acid | CDK1, CDK2, CDK4 | Dose-dependent inhibition | nih.govresearchgate.net |

| 2,3,4-Trihydroxybenzoic Acid | CDK1, CDK2, CDK4, CDK6 | Potential to bind (in silico) | antiox.org |

| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | CDK1, CDK2, CDK4 | No significant inhibition | nih.govresearchgate.net |

Hydroxybenzoic acids and their derivatives have been investigated for their potential to modulate the activity of various enzymes, including glycosidases. nih.govplos.org Alpha-glucosidase is a key enzyme in the digestive tract responsible for breaking down carbohydrates into glucose. scielo.brekb.eg Inhibition of this enzyme can slow down glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia. scielo.brnih.gov

Various natural compounds, including flavonoids and other phenolics, have demonstrated α-glucosidase inhibitory activity. ekb.egnih.gov Studies screening plant extracts and pure compounds have identified molecules that are more potent inhibitors than the standard drug, acarbose. plos.orgscielo.br For instance, extracts rich in flavonoids, terpenoids, and fatty acids have shown significant, concentration-dependent inhibition of α-glucosidase. plos.org Kinetic studies often reveal a competitive or mixed-type reversible inhibition mechanism. plos.orgscielo.br While much of the research has focused on complex flavonoids, the underlying phenolic acid structures are believed to contribute to this activity. nih.govresearchgate.net The inhibitory potential of these compounds provides a basis for their investigation as modulators of carbohydrate metabolism. mdpi.comnih.gov

Molecular Docking and Binding Affinity Analysis of this compound with Target Enzymes

Detailed molecular docking and binding affinity studies specifically for this compound are not extensively available in the current scientific literature. While computational and in-silico studies have been performed for other isomers of trihydroxybenzoic acid, such as 2,3,4-trihydroxybenzoic acid, 3,4,5-trihydroxybenzoic acid (gallic acid), and 2,4,6-trihydroxybenzoic acid, which have been shown to interact with enzymes like cyclooxygenase-2 (COX-2) and cyclin-dependent kinases (CDKs), equivalent specific data for the 2,4,5-isomer is lacking. researchgate.netd-nb.info Therefore, a quantitative analysis of its binding energies and specific amino acid interactions with target enzymes cannot be provided at this time.

Receptor Binding and Signal Transduction Pathway Modulation by Trihydroxybenzoic Acids

Specific experimental studies detailing the direct ligand-receptor interactions of this compound are not prominently reported in the available scientific literature. Research has often focused on more common isomers, leaving a gap in the understanding of the specific receptor binding profile for this particular compound.

While direct studies on this compound are limited, research on its methylated analog, 2,4,5-trimethoxybenzoic acid , provides insight into its potential influence on key inflammatory signaling pathways. Studies have shown that 2,4,5-trimethoxybenzoic acid inhibits inflammatory responses by suppressing the activation of both the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription (STAT) signaling pathways.

In experimental models using J774A.1 macrophage cells, 2,4,5-trimethoxybenzoic acid demonstrated a notable ability to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1). This inhibitory action is linked to the downregulation of pathway-related protein expression. For instance, it has been shown to reduce the expression of Toll-like receptor 4 (TLR4) and inhibit the expression of inducible nitric oxide synthase (iNOS), both of which are crucial mediators in inflammatory cascades often regulated by NF-κB and STAT signaling.

| Experimental Model | Stimulus | Observed Effect | Affected Pathway/Marker |

|---|---|---|---|

| J774A.1 Macrophages | Lipopolysaccharide (LPS) | Inhibition of IL-6 and MCP-1 secretion | NF-κB, STAT |

| J774A.1 Macrophages | LPS | Reduced expression | TLR4, CD36, CD68 |

| J774A.1 Macrophages | High Glucose | Inhibited expression | HIF-1α, VEGF, TLR4, iNOS, IL-6 |

| J774A.1 Macrophages | High Glucose | Promoted expression | Arg-1, IL-10 |

Cellular Uptake, Distribution, and Metabolism Studies of this compound (in vitro and animal models)

Specific data from in vitro models, such as Caco-2 cell monolayers, detailing the permeability and transport mechanisms of this compound are not well-documented. Studies on related compounds suggest that the transport of phenolic acids can involve both passive diffusion and carrier-mediated transport. nih.gov However, without specific experimental validation for the 2,4,5-isomer, its precise mechanisms for crossing biological barriers remain to be elucidated.

The biotransformation of phenolic acids generally involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions, including processes like decarboxylation and demethylation. mdpi.comnih.gov

While direct metabolic pathways for this compound are not fully detailed, studies on its methylated derivative, 2,4,5-trimethoxybenzoic acid , in Arthrobacter species provide valuable insights. The catabolism in this model is initiated by the demethylation of one of the methoxyl groups. This reaction involves enzymatic hydration and the subsequent elimination of methanol (B129727), leading to the formation of intermediates such as 4-Methoxygentisic acid. This suggests that O-demethylation is a key initial step in the biotransformation of this structural class.

| Parent Compound | Experimental System | Key Biotransformation Reaction | Identified Metabolite |

|---|---|---|---|

| 2,4,5-Trimethoxybenzoic acid | Arthrobacter species | O-demethylation | 4-Methoxygentisic acid |

Advanced Analytical and Spectroscopic Characterization of 2,4,5 Trihydroxybenzoic Acid

Chromatographic Methodologies for 2,4,5-Trihydroxybenzoic Acid Quantification and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) each offer unique advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) Techniques for Trihydroxybenzoic Acids

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic acids, including trihydroxybenzoic acid isomers. Reversed-phase (RP) HPLC is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation.

The separation of hydroxybenzoic acid isomers can be challenging due to their similar polarities. However, careful optimization of HPLC conditions allows for their successful resolution. For instance, a study on the separation of dihydroxybenzoic acid isomers demonstrated the use of a mixed-mode column, which leverages subtle differences in both hydrophobicity and ionic interactions to achieve good selectivity and peak shape. While specific methods for this compound are not extensively detailed in the literature, the conditions used for other trihydroxybenzoic and dihydroxybenzoic acids provide a strong foundation for method development.

A typical HPLC method for the analysis of related hydroxybenzoic acids is detailed in the table below.

| Parameter | Condition |

| Column | RP-C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous acidic solution (e.g., 0.5% o-phosphoric acid in water) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) or UV detector at a wavelength selected based on the compound's maximum absorbance. |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

This table presents typical HPLC conditions for the analysis of hydroxybenzoic acids, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatives of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of phenolic acids like this compound, a derivatization step is necessary to convert them into more volatile forms.

Silylation is a common derivatization technique where the active hydrogen atoms of the hydroxyl and carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst like trimethylchlorosilane (TMCS) are frequently used. The resulting TMS derivatives are more volatile and can be readily analyzed by GC-MS.

The mass spectrometer fragments the derivatized molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification. While specific GC-MS studies on this compound are scarce, the general methodology for other phenolic acids is well-established.

A typical derivatization and GC-MS procedure for phenolic acids is outlined below:

| Step | Description |

| 1. Extraction | Extraction of the compound from the sample matrix using a suitable solvent (e.g., ethyl acetate). |

| 2. Derivatization | Reaction of the dried extract with a silylating agent (e.g., BSTFA + TMCS) to form TMS derivatives. |

| 3. GC Separation | Separation of the derivatives on a capillary column (e.g., DB-5ms). |

| 4. MS Detection | Ionization (typically by electron ionization) and detection of the resulting fragments to generate a mass spectrum. |

This table outlines a general workflow for the GC-MS analysis of phenolic acids after derivatization.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) for Identification

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) is a high-resolution mass spectrometry technique that provides highly accurate mass measurements. This capability is invaluable for the confident identification and structural elucidation of compounds in complex mixtures.

In LC-Q-TOF/MS analysis, the sample is first separated by liquid chromatography. The eluting compounds are then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. The Q-TOF analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy, often to within a few parts per million (ppm). This high mass accuracy allows for the determination of the elemental composition of the parent ion and its fragments.

For hydroxybenzoic acids, LC-Q-TOF/MS can be used to distinguish between isomers based on their fragmentation patterns and retention times. The fragmentation of phenolic acids in the mass spectrometer often involves the loss of characteristic neutral molecules such as CO2 (44 Da) from the carboxylic acid group and H2O (18 Da) from the hydroxyl groups.

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| Negative | 169.0142 (Calculated for C7H5O5⁻) | 125 (loss of CO2), 107 (loss of CO2 and H2O) |

This table shows the expected accurate mass and key fragment ions for this compound in negative ion mode LC-Q-TOF/MS.

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis of this compound

Spectroscopic techniques provide detailed information about the molecular structure and connectivity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Trihydroxybenzoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. Both ¹H NMR and ¹³C NMR are used to characterize trihydroxybenzoic acid derivatives.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts (δ) of the aromatic protons are influenced by the positions of the hydroxyl and carboxyl groups on the benzene (B151609) ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene ring and the carboxyl group are characteristic of the compound's structure.

Due to a lack of specific experimental NMR data for this compound in the available literature, the following table presents predicted chemical shifts. These predictions are based on established NMR principles and data from structurally similar compounds.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | Aromatic protons expected in the range of 6.0 - 7.5 ppm. Carboxyl proton expected > 10 ppm. Hydroxyl protons' shifts are variable. |

| ¹³C NMR | Aromatic carbons expected in the range of 100 - 160 ppm. Carboxyl carbon expected > 165 ppm. |

This table provides predicted NMR chemical shift ranges for this compound.

Mass Spectrometry (MS) Fragmentation Analysis of Trihydroxybenzoic Acid

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation pattern. When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure.

For this compound, with a molecular weight of 170.12 g/mol , the mass spectrum will show a molecular ion peak (M⁺) at m/z 170 under electron ionization (EI) conditions. The fragmentation pattern of hydroxybenzoic acids is characterized by several key fragmentation pathways.

A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH) to form an acylium ion, followed by the loss of carbon monoxide (CO). For hydroxybenzoic acids, the loss of carbon dioxide (CO₂) from the carboxylic acid group is a prominent fragmentation pathway.

The expected fragmentation pattern for this compound is summarized in the table below.

| m/z | Proposed Fragment |

| 170 | Molecular ion [M]⁺ |

| 153 | [M - OH]⁺ |

| 125 | [M - COOH]⁺ or [M - H₂O - CO]⁺ |

| 124 | [M - H₂O - CO]⁺ |

| 97 | Further fragmentation |

This table outlines the expected major fragments in the mass spectrum of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

No specific, detailed experimental IR or UV-Vis spectra for this compound were found in the reviewed literature. While general spectral characteristics can be inferred based on the functional groups (hydroxyl and carboxylic acid), no published data with specific peak assignments or absorption maxima for this particular isomer could be located.

Electrochemical and Biosensor Development for this compound Detection

There is no evidence of the development of electrochemical methods or biosensors specifically designed for the detection of this compound. The existing body of research focuses on sensors for more common phenolic compounds, such as gallic acid (3,4,5-trihydroxybenzoic acid) and other benzoic acid derivatives.

X-ray Crystallography Studies of this compound and its Complexes

No published X-ray crystallography data that would define the single-crystal structure of this compound or any of its metal complexes could be identified. Crystallographic data is available for other isomers, notably anhydrous gallic acid and numerous complexes of 2,4,6-trihydroxybenzoic acid, but not for the specific compound of interest.

Due to this absence of specific and verifiable scientific data, the generation of the requested article is not feasible at this time.

Computational and Theoretical Studies on 2,4,5 Trihydroxybenzoic Acid

Quantum Chemical Calculations of 2,4,5-Trihydroxybenzoic Acid Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the electronic properties and chemical reactivity of molecules. These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various reactivity descriptors.

Studies on related phenolic acids demonstrate that the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring are critical in determining their electronic properties and antioxidant activity. For instance, DFT calculations on various hydroxybenzoic acids have shown that the antioxidant potential is often linked to the O-H bond dissociation enthalpy (BDE). A lower BDE indicates that a hydrogen atom can be more easily donated to neutralize a free radical. The reactivity of these compounds is governed by global descriptors including chemical potential (μ), hardness (η), and the electrophilicity index (ω). nih.govnih.gov

Table 1: Representative Quantum Chemical Reactivity Descriptors for Phenolic Compounds (Illustrative) Note: This table presents typical data for related phenolic compounds to illustrate the parameters derived from quantum chemical calculations, as specific values for this compound are not available in the cited literature.

| Descriptor | Definition | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons; higher values indicate better electron-donating capacity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons; lower values indicate better electron-accepting capacity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity (ω) | μ2 / 2η | Index for the energy lowering due to maximal electron flow between donor and acceptor. |

| Bond Dissociation Enthalpy (BDE) | Enthalpy change upon homolytic cleavage of a bond | A lower O-H BDE value is correlated with higher antioxidant activity via hydrogen atom transfer. |

Molecular Dynamics Simulations of this compound Interactions with Biomolecules

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to observe how a ligand, such as this compound, might interact with a biological target, like an enzyme or a receptor, providing detailed insights into binding modes, conformational changes, and the stability of the ligand-protein complex. nih.govsemanticscholar.org

While no specific MD simulation studies involving this compound were found, research on other hydroxybenzoic acids illustrates the utility of this approach. For example, MD simulations have been used to investigate the interaction between 2,6-dihydroxybenzoic acid nicotine (B1678760) salt and human serum albumin (HSA), revealing that the compound caused changes in the microenvironment of amino acid residues without altering the basic protein structure. researchgate.net In another study, Gaussian accelerated molecular dynamics (GaMD) was employed to explore the conformational changes in the 5-lipoxygenase enzyme upon binding with different inhibitors, revealing the molecular mechanisms of inhibition. semanticscholar.org

For this compound, MD simulations could be used to:

Predict Binding Affinity: By simulating the interaction with a target protein, the stability of the resulting complex can be assessed, and the binding free energy can be calculated.

Identify Key Interactions: The simulation can reveal which amino acid residues in the protein's active site are crucial for binding, identifying key hydrogen bonds, hydrophobic interactions, or electrostatic interactions.

Understand Conformational Changes: MD can show how the protein and/or the ligand change their shape upon binding, which is critical for understanding the mechanism of action.

These simulations typically involve placing the ligand and the target biomolecule in a simulated aqueous environment and solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds. nih.gov

In Silico Prediction of Biological Activities and ADMET Properties for Trihydroxybenzoic Acids

In silico methods are widely used in the early stages of drug discovery to predict the biological activities and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of chemical compounds. iapchem.orgnih.gov These predictive models use a compound's chemical structure to estimate its pharmacological and pharmacokinetic properties, helping to prioritize candidates for synthesis and experimental testing.

Various online tools and software platforms, such as SwissADME, admetSAR, and PASS (Prediction of Activity Spectra for Substances), are used for these predictions. nih.gov For trihydroxybenzoic acids, these tools can predict a wide range of properties. Studies on gallic acid (3,4,5-trihydroxybenzoic acid) and its derivatives have used these methods to evaluate their potential as anticancer agents, assessing properties like oral bioavailability based on Lipinski's rule of five and predicting their interactions with metabolic enzymes. f1000research.com Similarly, the anticancer potential of 2,3,4-Trihydroxybenzoic acid has been explored through in silico docking studies, which predicted its ability to bind to various cyclin-dependent kinases (CDKs). antiox.org

While a dedicated ADMET profile for this compound is not detailed in the reviewed literature, predictions for related hydroxybenzoic acids provide a general expectation for this class of compounds. They are generally predicted to have good gastrointestinal absorption and, due to their small size and presence of polar groups, variable ability to cross the blood-brain barrier. Their metabolism is likely to involve conjugation reactions typical for phenolic compounds.

Table 2: Predicted ADMET Properties for a Representative Hydroxybenzoic Acid (Illustrative) Note: This table shows typical ADMET parameters and their general interpretation for phenolic acids, based on in silico models. Specific data for this compound may vary.

| ADMET Property | Parameter | Typical Prediction for Phenolic Acids | Significance |

| Absorption | Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gut. |

| Caco-2 Permeability | Moderate to High | Predicts ability to cross the intestinal epithelial barrier. | |

| P-glycoprotein Substrate | Likely "No" | Predicts whether the compound is likely to be removed from cells by efflux pumps. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Variable (Often "No" or "Low") | Predicts ability to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Moderate | Affects the amount of free compound available to exert its biological effect. | |

| Metabolism | CYP450 Substrate/Inhibitor | Potential inhibitor of some isoforms (e.g., CYP2C9, CYP3A4) | Predicts interactions with major drug-metabolizing enzymes. |

| Excretion | Total Clearance | Low to Moderate | Indicates the rate at which the compound is removed from the body. |

| Toxicity | AMES Mutagenicity | Likely "Non-mutagenic" | Predicts the potential to cause DNA mutations. |

| hERG Inhibition | Likely "Non-inhibitor" | Predicts the risk of cardiac toxicity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogs. nih.govmdpi.com

No QSAR studies have been published that focus specifically on a series of this compound analogs. However, numerous QSAR models have been developed for broader classes of phenolic compounds, often including various hydroxybenzoic acids, to predict their antioxidant activity. nih.govnih.gov These studies consistently show that descriptors related to the electronic properties and the number and position of hydroxyl groups are paramount.

Key findings from QSAR studies on phenolic antioxidants include:

Importance of -OH Groups: The number of hydroxyl groups is often a primary descriptor, with more groups generally leading to higher antioxidant activity. nih.gov

Electronic Parameters: Descriptors calculated from quantum chemistry, such as the energy of the HOMO (EHOMO), are frequently correlated with antioxidant capacity. A higher EHOMO value suggests a greater ability to donate electrons to neutralize radicals. imist.maimist.ma

Topological Descriptors: Properties related to the molecular structure, such as connectivity indices, can also be important predictors. A comprehensive QSAR study on 22 phenolic acids successfully used purely topological descriptors to build a highly predictive model for antioxidant activity as measured by the FRAP assay. nih.gov

A QSAR model for analogs of this compound would likely involve synthesizing a series of derivatives with varied substituents on the aromatic ring or modifications to the carboxylic acid group. The biological activity of these compounds would be measured, and a statistical model would be built correlating this activity with calculated molecular descriptors, providing a predictive tool for designing novel compounds with enhanced activity.

Applications and Research Potential of 2,4,5 Trihydroxybenzoic Acid

2,4,5-Trihydroxybenzoic Acid as a Chemical Probe in Biochemical Research

The application of this compound as a chemical probe in biochemical research is not extensively documented in current scientific literature. Chemical probes are specialized small molecules used to study biological systems. While some related phenolic compounds, such as 2,5-dihydroxybenzoic acid, have been investigated for their fluorescent properties to probe microenvironments in biopolymer hydrogels, similar utility for the 2,4,5-isomer has not been established. The potential for this compound to act as a probe would depend on its intrinsic physicochemical properties, such as fluorescence or its ability to selectively interact with specific biomolecules, which remains a subject for future investigation.

Role of this compound in Material Science and Polymer Chemistry Research

While there is significant research on using phenolic acids in material science, the specific role of this compound is not yet well-defined. Its structural isomers, particularly gallic acid (3,4,5-trihydroxybenzoic acid), have been explored more thoroughly. For instance, gallic acid has been used as a cross-linker for biopolymers and in the development of eco-friendly composites due to its antioxidant and antifungal properties. mdpi.com Other related compounds like p-hydroxybenzoic acid have been utilized in synthesizing metal-organic frameworks (MOFs) for applications in catalysis, such as the ring-opening polymerization of lactones. nih.gov

Theoretically, the structure of this compound, possessing multiple reactive hydroxyl groups and a carboxylic acid function, suggests its potential as a monomer or a modifying agent in polymer synthesis. These functional groups could engage in polymerization reactions or be grafted onto other materials to impart specific properties like antioxidant capacity, thermal stability, or metal-chelating abilities. However, dedicated research exploring these potential applications for the 2,4,5-isomer is limited, representing an open avenue for future studies in polymer and material science.

This compound in Food Science and Preservation Research (e.g., antioxidant mechanisms in food matrices)

In food science, phenolic compounds are highly valued for their antioxidant properties, which help prevent oxidative degradation and extend the shelf life of food products. researchgate.net The antioxidant efficacy of hydroxybenzoic acids is critically dependent on the number and position of hydroxyl groups on the benzene (B151609) ring. nih.gov Research has shown that compounds with hydroxyl groups in the ortho or para positions relative to each other are often the most effective radical scavengers. nih.gov

While its isomer gallic acid (3,4,5-trihydroxybenzoic acid) is a well-known antioxidant used as a food preservative, often in the form of its ester, propyl gallate, the specific antioxidant mechanisms of this compound in food matrices are not as well-documented. researchgate.netresearchgate.net Comparative studies on various hydroxybenzoic acids have demonstrated significant differences in their antioxidant capacities based on their structure. For instance, 2,4-dihydroxybenzoic acid has been shown to have low antioxidant potential in several assays. nih.gov This highlights that the antioxidant activity cannot be assumed from one isomer to another and underscores the need for specific research on the 2,4,5-isomer to determine its potential utility in food preservation.

The following table presents comparative antioxidant data for several hydroxybenzoic acids, illustrating the structure-activity relationship.

| Compound | DPPH• Scavenging Activity (IC₅₀ in µM) | CUPRAC Antioxidant Capacity (µM Trolox Equivalents) |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | 2.42 | 73.85 |

| 2,5-Dihydroxybenzoic acid | 4.38 | 68.77 |

| 2,3-Dihydroxybenzoic acid | 4.54 | 60.83 |

| 3,4-Dihydroxybenzoic acid | 5.21 | 60.53 |

| 2,4-Dihydroxybenzoic acid | >120 | 20.51 |

| 3,5-Dihydroxybenzoic acid | >1000 | 38.62 |

| Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids. nih.gov A lower IC₅₀ value indicates higher DPPH radical scavenging activity. |

Exploration of this compound in Agrochemical and Plant Science Research

Phenolic acids are secondary metabolites in plants, playing diverse roles in growth, development, and defense mechanisms. nih.gov The exploration of this compound in agrochemical and plant science is an emerging field. This compound has been identified as a natural constituent of certain plants, such as Ficus glumosa. wikidata.org

The broader class of hydroxybenzoic acids is known to possess various biological activities relevant to agriculture. For example, some phenolic compounds can act as plant growth promoters, while others exhibit antimicrobial or antifeedant properties that help protect plants from pathogens and pests. nih.govmarketreportservice.com Research on related isomers has shown that 3,4,5-trihydroxybenzoic acid can promote root development and improve nutrient uptake in crops. marketreportservice.com It has also been reported to inhibit the growth of certain algae. globalresearchonline.net However, specific studies focused on the bioactivity of this compound in these contexts are sparse. Further research is needed to elucidate its specific roles in plant physiology and its potential for development into novel agrochemical products, such as biostimulants or natural pesticides.

Research into this compound as an Intermediate in Synthetic Chemistry

With its poly-functional structure, this compound holds potential as a versatile intermediate in synthetic chemistry. The molecule contains four distinct reactive sites: three hydroxyl groups and one carboxylic acid group. These sites can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives.

The hydroxyl groups can be targets for alkylation or acylation reactions. For instance, methylation of the hydroxyl groups would yield derivatives like 2,4,5-trimethoxybenzoic acid. The carboxylic acid group can be converted into esters, amides, or acid halides, providing a gateway to further molecular complexity. While numerous synthetic studies utilize related compounds like 2,4-dihydroxybenzoic acid or 3,4,5-trihydroxybenzoic acid as starting materials for creating complex molecules such as hydrazones or rubber additives, the use of the 2,4,5-isomer is less common in the reported literature. ekb.egmdpi.com Its unique substitution pattern makes it a valuable, albeit underutilized, building block for accessing novel chemical structures for applications in pharmaceuticals, materials, and other fields.

Future Directions and Emerging Research Avenues for 2,4,5 Trihydroxybenzoic Acid

Integration of Multi-Omics Technologies in 2,4,5-Trihydroxybenzoic Acid Research

A holistic understanding of the biological effects of 2,4,5-THBA requires a systems-level approach. Multi-omics, which combines various high-throughput screening technologies, offers a powerful strategy to comprehensively map the molecular changes induced by this compound within a biological system. koreascience.kr This integrated approach can reveal novel associations between biomolecules and the compound's effects, identify relevant signaling pathways, and establish detailed biomarkers of its activity. koreascience.kr The primary omics fields relevant to 2,4,5-THBA research include transcriptomics, proteomics, and metabolomics.

Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell. By treating cells or tissues with 2,4,5-THBA and performing transcriptome analysis (e.g., via RNA-sequencing), researchers can identify all the genes that are upregulated or downregulated in response to the compound. This provides a broad overview of the cellular processes affected. For instance, a transcriptome-based analysis of gallic acid (an isomer of 2,4,5-THBA) was used to compare its induced gene expression profile with those of known drugs, helping to hypothesize its potential protein targets and mechanisms of action. nih.gov A similar approach for 2,4,5-THBA could elucidate its unique molecular mechanisms. nih.gov

Proteomics: As the functional executors of genetic information, proteins are crucial targets for bioactive compounds. Proteomic analysis uses techniques like mass spectrometry to study the entire protein complement of a cell or tissue. princeton.edu Following treatment with 2,4,5-THBA, proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions. mdpi.comnih.gov This can validate findings from transcriptomics and directly pinpoint the proteins and pathways modulated by the compound, offering insights into its functional consequences. nih.gov

The true power of this approach lies in the integration of data from all three levels. For example, an observed change in the transcript level of a metabolic enzyme (transcriptomics) can be correlated with a change in the abundance of that enzyme (proteomics) and a subsequent shift in the concentrations of its related metabolites (metabolomics). This multi-layered evidence provides a robust and comprehensive picture of the compound's mechanism of action.

| Omics Technology | Primary Focus | Potential Research Questions for 2,4,5-THBA | Example Finding from Related Compounds |

|---|---|---|---|

| Transcriptomics | Gene expression (RNA) | Which genes are turned on or off in response to 2,4,5-THBA? Which signaling pathways are transcriptionally regulated? | Gallic acid's transcriptome profile showed similarities to drugs targeting specific proteins, suggesting potential mechanisms. nih.gov |

| Proteomics | Protein expression and modifications | Which protein levels change after 2,4,5-THBA treatment? Does it alter protein phosphorylation or other modifications? | Proteomic analysis of plant leaves treated with a phytotoxin revealed altered expression of proteins in defense-related pathways. mdpi.com |

| Metabolomics | Metabolite profiles | How does 2,4,5-THBA alter cellular metabolism? Which metabolic pathways (e.g., energy, lipid) are most affected? | Metabolomics combined with transcriptomics in fruit revealed key genes involved in the biosynthesis of phenolic acids and other metabolites. mdpi.com |

| Integrated Multi-Omics | Systems-level understanding | How do changes in gene expression correlate with protein levels and metabolic output to produce a biological effect? | Integrated analysis in pre-diabetes linked specific gut microbes to alterations in host carbohydrate and lipid metabolism. nih.gov |

Nanotechnology Approaches for Modulating this compound Delivery and Activity in Research Models

Nanotechnology offers transformative tools for overcoming experimental limitations in the study of bioactive compounds like 2,4,5-THBA. By encapsulating or attaching the molecule to nanoparticles, researchers can modulate its physical properties to improve delivery and activity in cellular and preclinical research models. mdpi.com Nanoparticle-based systems can enhance the solubility, stability, and bioavailability of a compound, allow for controlled and sustained release, and enable targeted delivery to specific cells or tissues. nih.govkoreascience.kr

Various types of nanoparticles could be leveraged in 2,4,5-THBA research:

Lipid-Based Nanoparticles (e.g., Liposomes): These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. For a polar compound like 2,4,5-THBA, liposomes could facilitate its passage across cell membranes in in vitro studies, ensuring more consistent and reproducible intracellular concentrations.

Polymeric Nanoparticles: Made from biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA), these nanoparticles can provide sustained release of the encapsulated compound. nih.gov This would be valuable in long-term cell culture experiments or in animal models to maintain a steady-state concentration of 2,4,5-THBA, reducing the need for frequent administration.

Inorganic Nanoparticles (e.g., Gold, Iron Oxide): These materials offer unique properties. For example, iron oxide nanoparticles are magnetic, which could allow for targeted delivery of 2,4,5-THBA to a specific location in an animal model using an external magnetic field. beilstein-journals.org Gold nanoparticles can be easily functionalized with targeting ligands to direct the compound to specific cell surface receptors. mdpi.com

The application of these technologies in research models could help clarify the compound's biological activities by ensuring it reaches its intended target in a controlled manner.

| Nanoparticle Type | Key Feature | Potential Research Application for 2,4,5-THBA |

|---|---|---|

| Liposomes | Biocompatible, can encapsulate polar molecules | Improve cellular uptake in in vitro experiments to study intracellular mechanisms. |

| Polymeric NPs (e.g., PLGA) | Biodegradable, sustained release | Maintain stable compound concentrations in long-term cell culture or animal studies. nih.gov |

| Magnetic NPs (e.g., Iron Oxide) | Magnetic responsiveness | Targeted delivery to specific organs or tissues in preclinical models using external magnets. beilstein-journals.org |

| Gold NPs | Easy surface functionalization, optical properties | Target specific cell types by attaching antibodies or ligands to the nanoparticle surface. |

Green Chemistry Principles in this compound Synthesis and Production

As research into 2,4,5-THBA and other natural products expands, there is a growing need for sustainable and environmentally friendly methods of production. Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of 2,4,5-THBA represents a significant research opportunity.

Key green chemistry strategies include:

Biocatalysis and Microbial Synthesis: One of the most promising avenues is the use of enzymes or whole microbial cells to synthesize the compound. This approach avoids the harsh reagents, high temperatures, and toxic solvents often used in traditional organic synthesis. Research has demonstrated the successful microbial production of related compounds like 4-hydroxybenzoic acid and benzoic acid from renewable feedstocks such as L-tyrosine and L-phenylalanine using engineered E. coli. nih.govresearchgate.net Similarly, fungal strains like Aspergillus fischeri have been used for the production of gallic acid. researchgate.net Future research could focus on discovering or engineering enzymes and microbial pathways for the specific production of 2,4,5-THBA from simple, renewable starting materials. nih.gov

Use of Renewable Feedstocks: Instead of petroleum-based starting materials, green synthesis routes would prioritize renewable resources. Lignin, a complex polymer abundant in plant biomass, is a rich source of aromatic compounds and could potentially be broken down and converted into benzoic acid derivatives like 2,4,5-THBA.

Safer Solvents and Reaction Conditions: Traditional synthesis may rely on volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or ionic liquids. Furthermore, processes that can be run at ambient temperature and pressure are preferred to reduce energy consumption.

Adopting these principles would not only make the production of 2,4,5-THBA for research purposes more sustainable but could also provide a scalable and cost-effective manufacturing process should future applications be developed.

Challenges and Opportunities in this compound Research, Including Isomer-Specific Differentiation

Despite its potential, research on 2,4,5-THBA faces several challenges that also represent significant opportunities for future investigation.

Limited Specific Research: A primary challenge is the relative scarcity of studies focused specifically on 2,4,5-THBA compared to its more famous isomers, such as gallic acid (3,4,5-THBA) and protocatechuic acid (3,4-dihydroxybenzoic acid). cabidigitallibrary.orgnih.gov This knowledge gap presents a clear opportunity to characterize the unique biological profile of 2,4,5-THBA.

Isomer-Specific Differentiation: A critical challenge in the field of hydroxybenzoic acids is discerning the distinct biological activities of closely related isomers. The position of the hydroxyl groups on the benzoic acid ring can dramatically alter a molecule's biological function. nih.gov For example, studies on other trihydroxybenzoic acid isomers have shown that 2,4,6-THBA can inhibit cyclin-dependent kinases, whereas 3,4,5-THBA (gallic acid) does not, even though both can inhibit cancer cell proliferation. nih.gov In another context, certain dihydroxybenzoic acid isomers were found to dissociate amyloid-beta oligomers, while gallic acid actually stabilized them. nih.gov This highlights the necessity of carefully controlled comparative studies. The major opportunity here is to use advanced analytical and biological techniques, including the multi-omics approaches described above, to directly compare the effects of 2,4,5-THBA with its isomers (e.g., 3,4,5-THBA and 2,3,4-THBA) in the same experimental systems. This will be crucial for identifying the unique structure-activity relationships and specific mechanisms of 2,4,5-THBA.

Availability and Purity: The compound is listed by some suppliers as a rare chemical for which analytical data is not routinely collected, which may pose a challenge for researchers seeking to acquire highly pure, well-characterized material for sensitive biological assays. sigmaaldrich.com This challenge creates an opportunity for the development of robust and efficient synthesis and purification protocols, particularly those adhering to green chemistry principles.

Overcoming these challenges will be essential for unlocking the full research potential of this compound and accurately defining its place within the broader family of bioactive phenolic compounds.

| Challenge | Description | Research Opportunity |

|---|---|---|

| Lack of Specific Data | Far less research exists on 2,4,5-THBA compared to isomers like gallic acid. | Conduct foundational research to characterize its fundamental biological and chemical properties. |

| Isomer-Specific Differentiation | Small structural differences between isomers lead to distinct biological activities that are often overlooked or confounded. nih.govnih.gov | Perform direct, side-by-side comparative studies of 2,4,5-THBA and its isomers using multi-omics and other advanced assays to define its unique mechanism of action. |